molecular formula C8H7ClN2O2 B8411566 N-(3-Chloro-4-nitrobenzylidene)methanamine

N-(3-Chloro-4-nitrobenzylidene)methanamine

Cat. No. B8411566
M. Wt: 198.60 g/mol
InChI Key: IBYKQYLOBJYVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-nitrobenzylidene)methanamine is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Chloro-4-nitrobenzylidene)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-4-nitrobenzylidene)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-Chloro-4-nitrobenzylidene)methanamine

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1-(3-chloro-4-nitrophenyl)-N-methylmethanimine

InChI

InChI=1S/C8H7ClN2O2/c1-10-5-6-2-3-8(11(12)13)7(9)4-6/h2-5H,1H3

InChI Key

IBYKQYLOBJYVDX-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-nitrobenzaldehyde (251 mg 1.35 mmole) was dissolved in dichloromethane (2 mL) and methylamine, 2M in THF (0.88 mL, 1.76 mmole) was added along with 3A Sieves (400 mg). The reaction was stirred at room temperature for 18.5 hours. The sieves were filtered and washed with more dichloromethane. The filtrate was evaporated, however only partial conversion to the imine was observed. The residue was redissolved in dichloromethane (2 mL) and methylamine. 2M in THF (1.0 mL, 2.0 mmole) was added along with powdered 3A Sieves (400 mg). The reaction was stirred at room temperature for a further 16.5 hours. The sieves were filtered and washed and the filtrate evaporated to give the title compound as an oil which quickly crystallised (199 mg). 1H-NMR (CDCl3, 500 MHz): δ 3.60 (d, J=1.89 Hz, 3H), 7.73 (dd, J=1.89, 8.51 Hz, 1H), 7.93 (m, 2H), 8.30 (q, J=1.58 Hz, 1H).
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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